Regioisomeric Purity and Structural Fidelity
The target compound is defined by its 1,2-dichloro-4-difluoromethoxy-3-nitro substitution pattern (CAS 1804516-81-1), which is structurally distinct from the closely related regioisomer 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene (CAS 1803714-76-2) [1]. In the target compound, the nitro group is at position 3 and the difluoromethoxy group is at position 4, whereas in the comparator regioisomer these two groups are swapped. This positional swap alters the electronic relationship between the nitro group (a strong meta-directing, electron-withdrawing group) and the two chlorine substituents, which directly affects the regioselectivity of subsequent electrophilic aromatic substitution or nucleophilic aromatic substitution reactions [2]. The target compound is commercially supplied at purity levels of 95% (Leyan) and NLT 98% (MolCore) , with the IUPAC name and SMILES string unequivocally confirming the 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene identity [1].
| Evidence Dimension | Positional isomerism: nitro group position relative to difluoromethoxy group |
|---|---|
| Target Compound Data | Nitro at position 3, difluoromethoxy at position 4 (1,2-dichloro-4-difluoromethoxy-3-nitrobenzene; CAS 1804516-81-1) |
| Comparator Or Baseline | Nitro at position 4, difluoromethoxy at position 3 (1,2-dichloro-3-difluoromethoxy-4-nitrobenzene; CAS 1803714-76-2) |
| Quantified Difference | Swapped positions of -NO₂ and -OCF₂H groups on the benzene ring; distinct CAS numbers reflect unique connectivity |
| Conditions | IUPAC nomenclature and SMILES structural assignment (PubChem); vendor catalog purity specifications |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic reproducibility; even a positional swap between nitro and difluoromethoxy groups yields a different compound with different reactivity and cannot substitute the target compound in a validated synthetic route.
- [1] PubChem. 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene. Compound Summary. CID 118852869. National Center for Biotechnology Information, 2024. View Source
- [2] Petko, K. I.; Filatov, A. A.; Yurchenko, O. O.; Volokitin, O. V. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. J. Org. Pharm. Chem. 2025, 23 (2), 29–34. View Source
